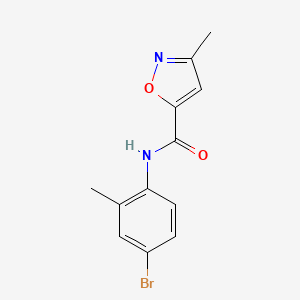
N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide, also known as BMX-001, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. BMX-001 has been shown to have a unique mechanism of action that makes it a promising candidate for various research applications.
作用機序
N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide works by inhibiting a specific protein called thioredoxin-1 (Trx1). Trx1 is involved in a variety of cellular processes, including cell proliferation, apoptosis, and oxidative stress. By inhibiting Trx1, this compound can disrupt these cellular processes and inhibit the growth of cancer cells, protect neurons from damage, and reduce inflammation in cardiovascular tissues.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation and induces apoptosis. In neurons, this compound protects against oxidative stress and reduces inflammation. In cardiovascular tissues, this compound reduces inflammation and improves vascular function.
実験室実験の利点と制限
One advantage of using N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide in lab experiments is its specificity for Trx1, which allows for targeted inhibition of this protein. Additionally, this compound has been shown to have low toxicity and good pharmacokinetics, making it a promising candidate for further development. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other Trx1 inhibitors. Additionally, more research is needed to fully understand the potential side effects of this compound and its long-term safety profile.
将来の方向性
There are several potential future directions for research on N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide. One area of interest is the development of more potent Trx1 inhibitors based on the structure of this compound. Another area of interest is the investigation of this compound's potential applications in other disease areas, such as autoimmune diseases and infectious diseases. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on cellular processes.
合成法
N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide can be synthesized using a variety of methods, including the reaction of 4-bromo-2-methylphenylamine with 3-methyl-1,2-oxazole-5-carboxylic acid. This reaction is typically carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
科学的研究の応用
N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide has been shown to have potential applications in a variety of scientific research fields, including cancer research, neuroscience, and cardiovascular research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting a specific protein involved in cancer cell proliferation. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In cardiovascular research, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of cardiovascular diseases.
特性
IUPAC Name |
N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-7-5-9(13)3-4-10(7)14-12(16)11-6-8(2)15-17-11/h3-6H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSQTTJSEQXESJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

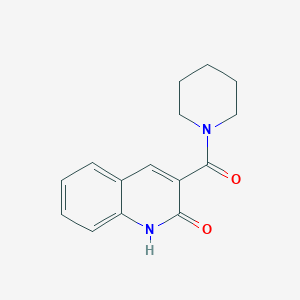

![(E)-3-[2-(difluoromethoxy)phenyl]-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one](/img/structure/B7457019.png)
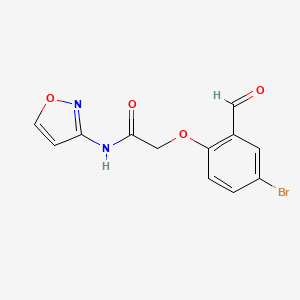

![N-[2-(difluoromethylsulfanyl)phenyl]-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7457038.png)
![6-[[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7457039.png)
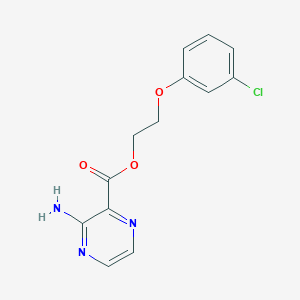
![N-[(2-morpholin-4-ylsulfonylphenyl)methyl]-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B7457051.png)
![N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457063.png)
![6-[4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carbonyl]-3-phenyl-3,4-dihydroisochromen-1-one](/img/structure/B7457072.png)
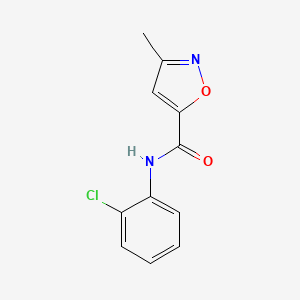
![N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B7457079.png)
